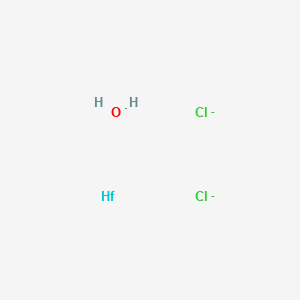
Dichlorohafnium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dichlorohafnium oxide can be synthesized through various methods. One common approach involves the reaction of hafnium tetrachloride (HfCl4) with water or oxygen-containing compounds. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, hafnium tetrachloride can react with water vapor at elevated temperatures to produce this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature processes. One such method involves the chlorination of hafnium dioxide (HfO2) in the presence of carbon at temperatures ranging from 450°C to 1000°C. This process results in the formation of gaseous hafnium tetrachloride, which can then be hydrolyzed to produce this compound .
化学反応の分析
Types of Reactions
Dichlorohafnium oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hafnium dioxide (HfO2).
Reduction: It can be reduced to elemental hafnium under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various ligands such as alkoxides or amines under controlled conditions.
Major Products Formed
Oxidation: Hafnium dioxide (HfO2).
Reduction: Elemental hafnium (Hf).
Substitution: Hafnium compounds with different ligands, depending on the reagents used.
科学的研究の応用
Dichlorohafnium oxide has several scientific research applications, including:
Biology: Research is ongoing to explore its potential use in biological applications, although specific uses are still under investigation.
Medicine: Its potential use in medical applications is being studied, particularly in the development of advanced materials for medical devices.
作用機序
The mechanism of action of dichlorohafnium oxide involves its interaction with other chemical species. For example, during the hydrolysis of hafnium tetrachloride, the formation of hafnium hydro-complexes plays a crucial role. The Hf(OH)62− ion is a key intermediate in the formation of hafnium oxide nanoparticles . The surface-deposition reaction controls the formation of these nanoparticles, which is influenced by factors such as temperature, pH, and the presence of seeds.
類似化合物との比較
Similar Compounds
Hafnium dioxide (HfO2): A common hafnium compound with high dielectric constant and chemical stability.
Hafnium tetrachloride (HfCl4): A precursor for the synthesis of various hafnium compounds.
Hafnium oxychloride (HfOCl2): Another hafnium-based compound with similar properties.
Uniqueness
Dichlorohafnium oxide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to form stable hydro-complexes and its role as a precursor for hafnium oxide nanoparticles make it particularly valuable in materials science and electronics.
特性
IUPAC Name |
hafnium;dichloride;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Hf.H2O/h2*1H;;1H2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKUDFUGCXUQJD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Hf] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2HfO-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Hafnium chloride oxide (HfCl2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13759-17-6 |
Source


|
| Record name | Hafnium chloride oxide (HfCl2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium dichloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







